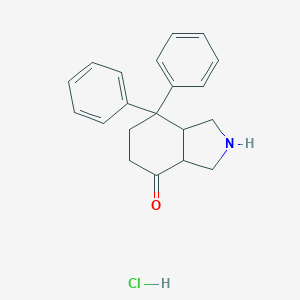
7,7-Diphenylhexahydro-1H-isoindol-4(2H)-one hydrochloride
Cat. No. B064169
Key on ui cas rn:
169104-86-3
M. Wt: 327.8 g/mol
InChI Key: CIJLMNDNUOEELM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05102667
Procedure details


(3aRS,7aRS)-2-benzyl-7,7-diphenyl-4-perhydroisoindolone (150 g), methanol (1,500 cc) and 1N hydrochloric acid (450 cc) are added to 10% palladiumon-charcoal (15 g); the reaction mixture is hydrogenated, with stirring, at ambient temperature and under atmospheric pressure. After a reaction time of 5 hours, the theoretical volume of hydrogen has been absorbed; the reaction mixture is filtered and the filtrate is then concentrated to dryness under reduced pressure (2.7 kPa); the residue is crystallized from ethanol (200 cc); the crystals obtained are drained, washed with ethanol (50 cc) and dried. (3aRS,7aRS)-7,7-diphenyl-4-perhydroisoindolone hydrochloride (110 g) melting at 270° C. with decomposition is obtained.
Name
(3aRS,7aRS)-2-benzyl-7,7-diphenyl-4-perhydroisoindolone
Quantity
150 g
Type
reactant
Reaction Step One


[Compound]
Name
palladiumon-charcoal
Quantity
15 g
Type
reactant
Reaction Step One


Identifiers


|
REACTION_CXSMILES
|
C([N:8]1[CH2:16][CH:15]2[CH:10]([C:11]([C:24]3[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=3)([C:18]3[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=3)[CH2:12][CH2:13][C:14]2=[O:17])[CH2:9]1)C1C=CC=CC=1.[ClH:30]>CO>[ClH:30].[C:24]1([C:11]2([C:18]3[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=3)[CH:10]3[CH:15]([CH2:16][NH:8][CH2:9]3)[C:14](=[O:17])[CH2:13][CH2:12]2)[CH:25]=[CH:26][CH:27]=[CH:28][CH:29]=1 |f:3.4|
|
Inputs


Step One
|
Name
|
(3aRS,7aRS)-2-benzyl-7,7-diphenyl-4-perhydroisoindolone
|
|
Quantity
|
150 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)N1CC2C(CCC(C2C1)=O)(C1=CC=CC=C1)C1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
450 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
[Compound]
|
Name
|
palladiumon-charcoal
|
|
Quantity
|
15 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring, at ambient temperature and under atmospheric pressure
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After a reaction time of 5 hours, the theoretical volume of hydrogen has been absorbed
|
|
Duration
|
5 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the reaction mixture is filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate is then concentrated to dryness under reduced pressure (2.7 kPa)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue is crystallized from ethanol (200 cc)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the crystals obtained
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with ethanol (50 cc)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
Cl.C1(=CC=CC=C1)C1(CCC(C2CNCC12)=O)C1=CC=CC=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 110 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
